

5-Aminolevulinic acid benzyl ester hydrochloride CAS number and molecular weight

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Compound of Interest

Compound Name: 5-Aminolevulinic acid benzyl ester hydrochloride

Cat. No.: B112031

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An In-Depth Technical Guide to 5-Aminolevulinic Acid Benzyl Ester Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Core Compound Specifications

Chemical Identity and Properties

5-Aminolevulinic acid (5-ALA) is a naturally occurring amino acid and a precursor in the heme biosynthesis pathway. Its benzyl ester hydrochloride derivative is a synthetically modified version designed to enhance cellular uptake and efficacy in photodynamic applications. The key specifications of this compound are summarized below.

Property	Value	Citation(s)
CAS Number	163271-32-7	[1][2]
Molecular Formula	C12H16ClNO3	[1][2]
Molecular Weight	257.71 g/mol	[1][2]
Appearance	Crystalline solid	
Storage and Handling	Store at -20°C, desiccated and protected from light.	[3]

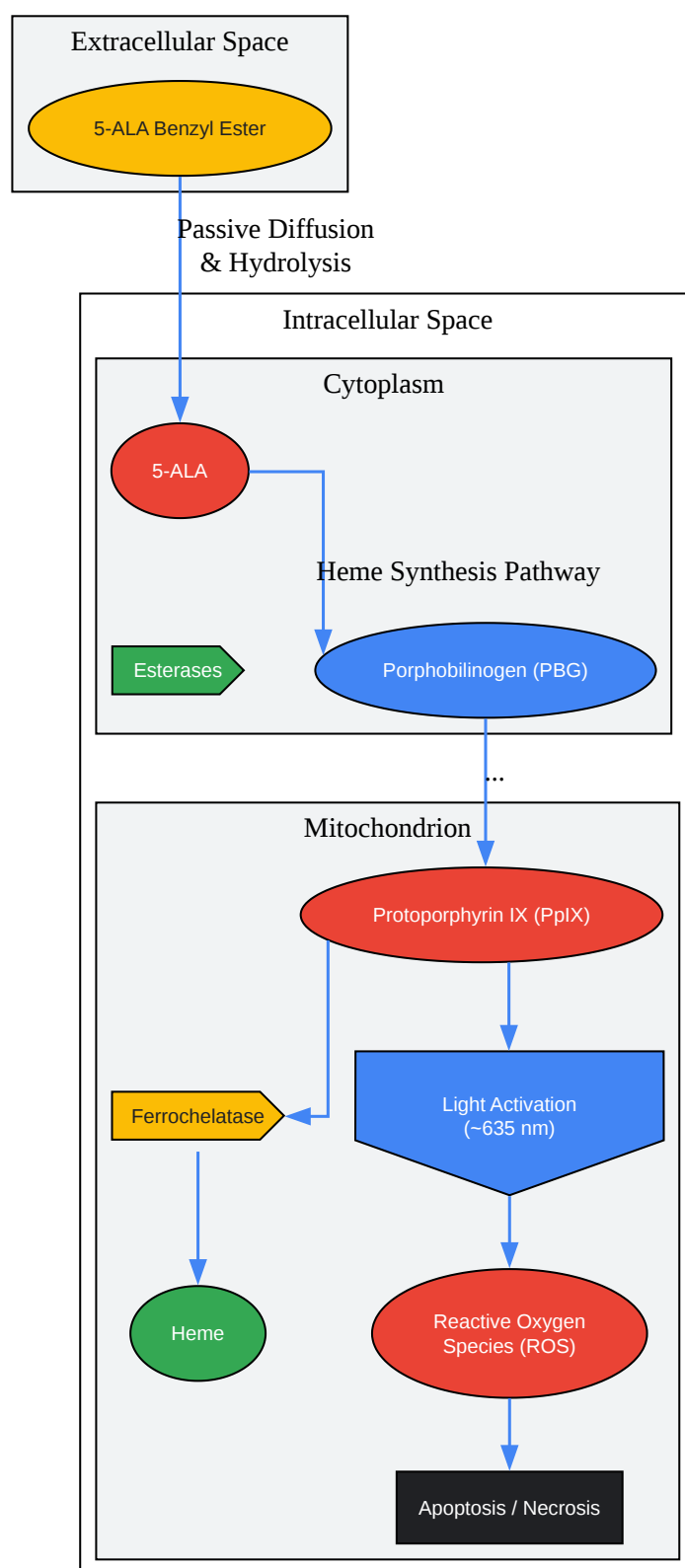
Mechanism of Action and Signaling Pathway

The primary application of **5-Aminolevulinic acid benzyl ester hydrochloride** is in photodynamic therapy (PDT) and fluorescence-guided surgery. Its mechanism of action is centered on the intracellular accumulation of the photosensitizer protoporphyrin IX (PpIX).

Exogenously administered 5-ALA esters are believed to passively diffuse across the cell membrane due to their increased lipophilicity compared to 5-ALA, which is transported by specific carriers.[4][5] Once inside the cell, endogenous esterases are thought to hydrolyze the benzyl ester, releasing 5-ALA. This 5-ALA then enters the heme synthesis pathway, leading to a significant accumulation of PpIX, a potent photosensitizer.[6][7]

In cancerous cells, the enzymatic activity of ferrochelatase, which converts PpIX to heme, is often reduced. This enzymatic bottleneck leads to the preferential accumulation of PpIX in tumor cells compared to healthy tissue.[6]

Upon excitation with light of a specific wavelength (typically in the blue or red region of the spectrum), PpIX generates reactive oxygen species (ROS), which induce apoptosis and necrosis in the targeted cancer cells.[8][9]



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Fig. 1: Simplified signaling pathway of 5-ALA benzyl ester-induced phototoxicity.

Experimental Protocols

While specific, detailed protocols for **5-Aminolevulinic acid benzyl ester hydrochloride** are not abundantly available in the public literature, the following methodologies are based on established procedures for 5-ALA and its other ester derivatives and can be adapted for research purposes.

In Vitro Protoporphyrin IX (PpIX) Accumulation Assay

This protocol outlines a method to quantify the intracellular accumulation of PpIX in a cancer cell line following incubation with 5-ALA benzyl ester hydrochloride.

1. Cell Culture and Seeding:

- Culture a relevant cancer cell line (e.g., colon, glioma, or cervical cancer cell lines) in appropriate media and conditions.[\[1\]](#)[\[10\]](#)
- Seed cells in 24-well plates at a density that ensures they are near confluency at the time of the experiment.

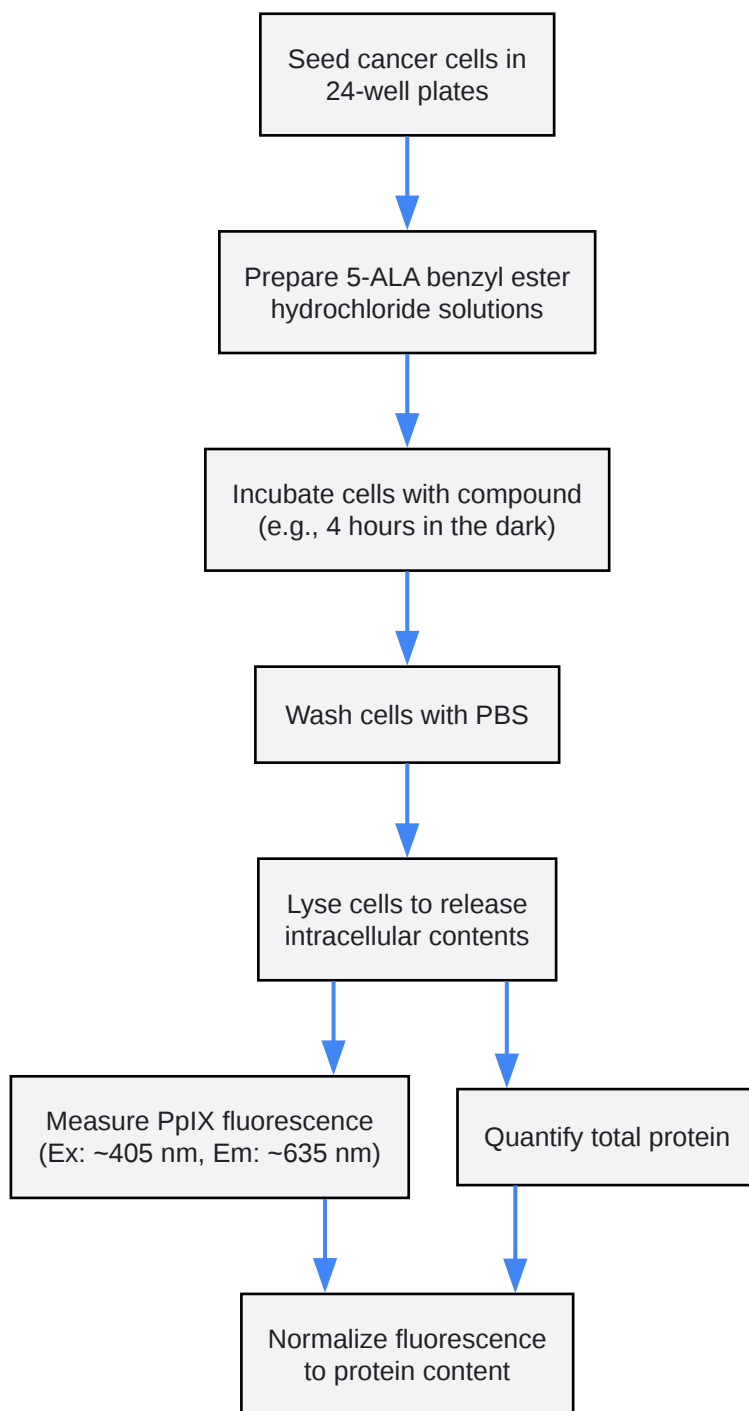
2. Compound Preparation and Incubation:

- Prepare a stock solution of **5-Aminolevulinic acid benzyl ester hydrochloride**. While specific solubility data is limited, related compounds are often dissolved in DMSO or a suitable buffer.[\[11\]](#)
- Dilute the stock solution in serum-free and phenol red-free cell culture medium to achieve the desired final concentrations (a typical starting range for 5-ALA esters is 0.1 mM to 1 mM).
- Remove the culture medium from the cells and incubate them with the compound-containing medium in the dark for a specified period (e.g., 4 hours).

3. PpIX Fluorescence Quantification:

- After incubation, wash the cells with phosphate-buffered saline (PBS) to remove any extracellular compound.
- Add a lysis buffer to the cells to release the intracellular contents.

- Measure the fluorescence of the cell lysate using a spectrofluorometer. The excitation wavelength for PpIX is typically around 405 nm, and the emission is measured at approximately 635 nm.[12]
- Normalize the fluorescence intensity to the total protein content of each sample, determined by a standard protein assay (e.g., BCA assay).



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Fig. 2: Experimental workflow for in vitro PpIX accumulation assay.

In Vitro Photodynamic Therapy (PDT) Protocol

This protocol describes a general procedure for assessing the phototoxic effects of 5-ALA benzyl ester hydrochloride on cancer cells in culture.

1. Cell Seeding and Compound Incubation:

- Follow the same cell seeding and incubation procedures as described in the PpIX accumulation assay.

2. Light Irradiation:

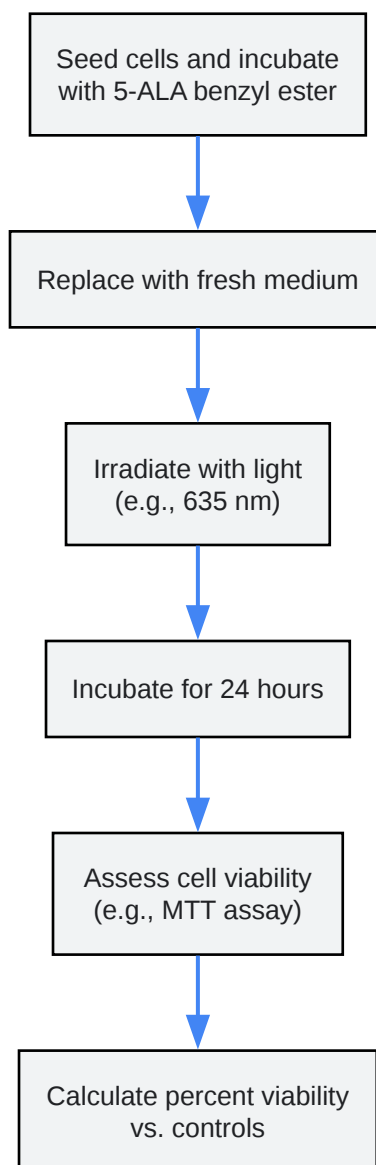
- After the incubation period, replace the compound-containing medium with fresh, phenol red-free medium.
- Irradiate the cells with a light source of a specific wavelength (e.g., a 635 nm laser or LED array).^[9]
- The light dose (fluence) is a critical parameter and should be optimized for the specific cell line and experimental setup (a common starting range is 1 to 20 J/cm²).^[13]

3. Cell Viability Assessment:

- Following irradiation, return the cells to the incubator for a period of time (e.g., 24 hours) to allow for the induction of cell death.
- Assess cell viability using a standard method such as the MTT assay, which measures metabolic activity.

4. Data Analysis:

- Calculate the percentage of cell viability relative to control cells (untreated or treated with light only) to determine the phototoxic efficacy of the compound.



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